2-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyrazine is a complex organic compound with a molecular formula of C13H15N5O and a molecular weight of 257.29 g/mol This compound features a unique structure that includes an oxadiazole ring fused with a pyrazine ring and a cyclopentane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyrazine typically involves multiple steps, starting from readily available precursors. . The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to modify the nitrogen-containing rings.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the rings.
Scientific Research Applications
2-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound to study reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context and the nature of the interactions. Detailed studies are required to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
Similar Compounds
- rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole hydrochloride
- rac-3-{5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyridine
Uniqueness
2-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyrazine is unique due to its specific ring structure and the presence of both oxadiazole and pyrazine rings
Properties
Molecular Formula |
C13H15N5O |
---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
5-(2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H15N5O/c1-2-9-6-15-8-13(9,3-1)12-17-11(18-19-12)10-7-14-4-5-16-10/h4-5,7,9,15H,1-3,6,8H2 |
InChI Key |
NIUBDYIAKRTYHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC2(C1)C3=NC(=NO3)C4=NC=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.